molecular formula C17H19BrN4O B2720783 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide CAS No. 2034226-95-2

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2720783
CAS No.: 2034226-95-2
M. Wt: 375.27
InChI Key: ZMGIFHWBSPWZKL-UHFFFAOYSA-N
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Description

Product Overview 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide is a synthetic organic compound with the CAS Number 2034226-95-2 . Its molecular formula is C 17 H 19 BrN 4 O, and it has a molecular weight of 375.3 g/mol . Research Applications and Value This compound features a complex molecular structure incorporating nicotinamide, pyridine, and piperidine motifs. Similar structural frameworks are frequently investigated in medicinal chemistry for developing novel therapeutics and biochemical probes . For instance, compounds with piperidine derivatives are being explored as inhibitors of enzymes like nicotinamide N-methyl transferase (NNMT) , while complex heterocyclic structures are key in developing imaging agents for targets such as the colony-stimulating factor 1 receptor (CSF1R) . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community. Usage Notes This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic use or administration to humans or animals.

Properties

IUPAC Name

5-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c18-15-8-14(10-20-11-15)17(23)21-9-13-3-6-22(7-4-13)16-2-1-5-19-12-16/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIFHWBSPWZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a pyridine derivative.

    Coupling Reaction: The final step involves coupling the brominated intermediate with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of bromine, pyridine, and piperidine moieties. Its molecular formula is C15H20BrN3OC_{15}H_{20}BrN_3O, which highlights its potential interactions in biological systems due to the various functional groups present.

Pharmacological Applications

  • Kinase Inhibition :
    • Recent studies have identified derivatives of nicotinamide, including 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide, as effective inhibitors of specific kinases such as Provirus Integration of Moloney virus Kinase (PIM kinase). This inhibition can be crucial in cancer therapy, as PIM kinases are involved in cell survival and proliferation pathways .
  • Antimicrobial Activity :
    • Compounds with similar structural features have been evaluated for their antimicrobial properties. For instance, derivatives containing piperidine rings were tested against various bacterial strains, demonstrating significant efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum . This suggests that this compound may also possess similar antimicrobial potential.
  • Neuropharmacology :
    • The piperidine and pyridine components are known to interact with neurotransmitter systems. Research into related compounds has shown promise in treating neurodegenerative diseases by modulating pathways associated with neurotransmitter release and receptor activity . This opens avenues for exploring this compound in neurological disorders.

Case Study 1: Cancer Treatment

A study focused on the synthesis and evaluation of nicotinamide derivatives found that certain modifications enhanced their selectivity towards cancer cells while minimizing toxicity to normal cells. The introduction of bromine and piperidine units was pivotal in increasing the potency against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .

Case Study 2: Antimicrobial Efficacy

In a comparative study of piperidine derivatives, this compound was included in a screening panel against common agricultural pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, showcasing its potential utility in agricultural applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Simplified Amide Substituents

Simpler bromonicotinamide derivatives, such as 5-bromo-N-methylnicotinamide (CAS 153435-68-8), share the brominated core but lack the piperidine-pyridinyl substituent. These analogues exhibit reduced molecular complexity and lower molar masses (e.g., 215.05 g/mol for the methyl derivative vs. ~345 g/mol estimated for the target compound). The boiling point of 334.5°C for 5-bromo-N-methylnicotinamide suggests moderate thermal stability, a property likely influenced by the smaller substituent .

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Boiling Point (°C)
5-Bromo-N-methylnicotinamide C₇H₇BrN₂O 215.05 Methyl group 334.5
5-Bromo-N,N-diethylnicotinamide C₁₀H₁₂BrN₂O 257.12 Diethyl groups Not reported
Target Compound C₁₇H₁₈BrN₄O ~345.26* (1-(Pyridin-3-yl)piperidinyl)methyl Not reported

*Estimated based on structural similarity to analogues.

The 5-bromo-N,N-diethylnicotinamide (CAS 292170-96-8) further illustrates how bulkier alkyl groups increase molar mass (257.12 g/mol) and likely enhance lipophilicity compared to the methyl derivative .

Compounds with Piperidine or Pyrrolidine Moieties

The patent-derived compound (S)-5-bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide () shares a brominated nicotinamide core but incorporates a fluorinated phenyl group and a hydroxymethylpyrrolidine substituent. This compound’s UPLC-MS data (m/z 468.3 [M+H]⁺) and polar functional groups suggest higher solubility in aqueous media compared to the target compound, which lacks hydroxyl or trifluoromethoxy groups .

Similarly, DMPI and CDFII () are piperidine-containing indole derivatives with demonstrated synergism against MRSA.

Sulfonamide and Sulfamoyl Derivatives

5-bromo-N-(4-(N-methylsulfamoyl)phenyl)nicotinamide (CAS 853744-63-5) replaces the piperidinylmethyl group with a sulfamoylphenyl substituent. Sulfonamide groups are known to improve water solubility and metabolic stability, contrasting with the target compound’s likely lower solubility due to its hydrophobic piperidine-pyridinyl chain. The sulfamoyl group’s hydrogen-bonding capacity may also alter receptor affinity compared to the target’s tertiary amine .

Halogenated Pyridine Derivatives

Halogenated pyridines like 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) lack the amide functionality entirely, emphasizing the role of the nicotinamide group in hydrogen bonding and enzyme interactions.

Biological Activity

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a brominated nicotinamide moiety linked to a pyridinyl-piperidinyl unit. The presence of the bromine atom and the piperidine ring contributes to its unique pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Modulation of Cell Cycle : It has been shown to modulate cell cycle progression, which is critical in cancer therapy .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the inhibitory effects of this compound on different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
HeLa (Cervical)0.200Induction of apoptosis
A549 (Lung)0.150Cell cycle arrest

These results indicate that the compound is particularly effective against triple-negative breast cancer cells, showcasing a promising therapeutic window.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • Study on Tumor Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups, demonstrating its potential as a metastasis blocker .
  • Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics enhanced overall efficacy, leading to improved survival rates in animal models .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates moderate absorption and distribution characteristics. Studies suggest low cytotoxicity against non-cancerous cells, which is advantageous for therapeutic applications. However, further studies are needed to fully elucidate its metabolic stability and potential off-target effects.

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